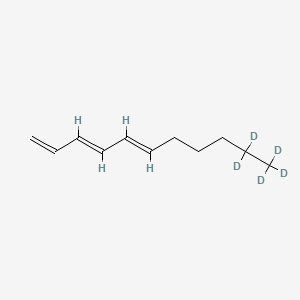
(1,3E,5E)-Undeca-1,3,5-triene-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3E,5E)-Undeca-1,3,5-triene-d5 is a deuterated hydrocarbon compound with the molecular formula C11H15D5. This compound is characterized by the presence of three conjugated double bonds in the 1, 3, and 5 positions of the undecane chain. The deuterium atoms replace five hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3E,5E)-Undeca-1,3,5-triene-d5 typically involves the deuteration of the corresponding hydrocarbon. One common method is the catalytic deuteration of 1,3,5-undecatriene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures and pressures, to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3E,5E)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
(1,3E,5E)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Analytical Chemistry: Employed in mass spectrometry for the calibration of instruments.
Biological Studies: Utilized in tracer studies to track metabolic pathways.
Material Science: Investigated for its potential in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,3E,5E)-Undeca-1,3,5-triene-d5 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. The compound does not have specific molecular targets or pathways but serves as a tool in various analytical techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3E,5E)-Undeca-1,3,5-triene: The non-deuterated version of the compound.
(1,3E,5E)-Octa-1,3,5-triene: A shorter chain analogue with similar conjugated double bonds.
(1,3E,5E)-Deca-1,3,5-triene: Another analogue with a different chain length.
Uniqueness
The uniqueness of (1,3E,5E)-Undeca-1,3,5-triene-d5 lies in its deuterium content, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR and mass spectrometry, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H18 |
|---|---|
Poids moléculaire |
155.29 g/mol |
Nom IUPAC |
(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2 |
Clé InChI |
JQQDKNVOSLONRS-IAVOJCGMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C |
SMILES canonique |
CCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








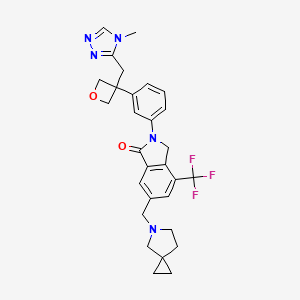
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
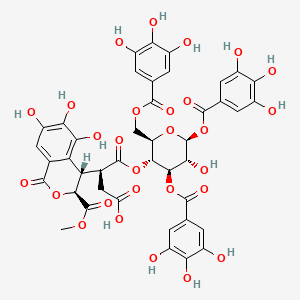
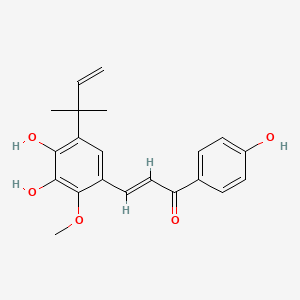

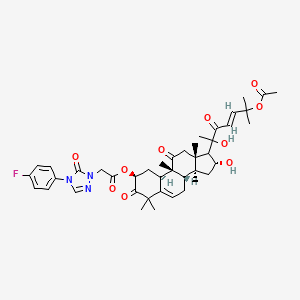

![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
